6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-4H-1,2,4-triazole-5-thiols with substituted phenylhydrazones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, altering its structure and hindering its catalytic activity. This results in the reduction of glucose absorption in the intestines, which can help manage blood sugar levels .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
- 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-METHYLPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
What sets 6-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its unique substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-15-8-6-7-9-18(15)23-21(28)20-19(16-10-12-17(13-11-16)29-5-2)26-27-14(3)24-25-22(27)30-20/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
DETAEWBQDRDBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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